molecular formula C6H9NaO3 B132097 Sodium 4-methyl-2-oxovalerate CAS No. 4502-00-5

Sodium 4-methyl-2-oxovalerate

Cat. No. B132097
CAS RN: 4502-00-5
M. Wt: 152.12 g/mol
InChI Key: IXFAZKRLPPMQEO-UHFFFAOYSA-M
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Description

Sodium 4-methyl-2-oxovalerate, also known as sodium 2-oxovalerate, is a sodium salt of a keto acid. The molecular structure of sodium 2-oxovalerate has been determined through X-ray crystallography, revealing that it crystallizes in the orthorhombic space group and forms a layered structure held together by sodium-oxygen bonds .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of sodium 4-methyl-2-oxovalerate, they do discuss the synthesis of related compounds. For instance, the hydrothermal method has been used to synthesize a complex one-dimensional polyoxovanadium borate, which includes sodium ions in its structure . This suggests that similar hydrothermal synthesis methods could potentially be applied to the synthesis of sodium 4-methyl-2-oxovalerate.

Molecular Structure Analysis

The crystal and molecular structure of sodium 2-oxovalerate has been extensively studied. The compound forms crystals from a water-alcohol mixture and is characterized by an extensive network of Na-O bonds that create infinite layers parallel to a specific plane within the crystal lattice. This structure is indicative of strong ionic interactions between the sodium ions and the oxygen atoms of the oxovalerate anion .

Chemical Reactions Analysis

Although the specific chemical reactions of sodium 4-methyl-2-oxovalerate are not detailed in the provided papers, the related sodium oxodiperoxovanadate complex has been shown to demonstrate oxidizing activity toward a number of organic compounds under phase transfer catalysis . This implies that sodium 4-methyl-2-oxovalerate could also participate in oxidation reactions or act as a catalyst in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 4-methyl-2-oxovalerate can be inferred from its molecular structure. The presence of Na-O bonds suggests that the compound has ionic characteristics, which would influence its solubility in polar solvents. The layered structure indicates that the compound may have anisotropic physical properties, such as different melting points or solubilities along different crystallographic directions . Additionally, the related sodium compounds discussed in the papers exhibit interesting coordination geometries and bonding interactions, which could be relevant to the properties of sodium 4-methyl-2-oxovalerate .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Sodium 4-methyl-2-oxovalerate contributes to the understanding of crystal and molecular structures. For instance, the study of sodium 2-oxovalerate helped in identifying the Na-O bonds and their role in forming infinite layers in crystal structures (Jain, Tavale, & Biswas, 1969).

Microbial Metabolism

  • Research on Pseudomonas bacteria found that these microorganisms metabolize catechol, forming compounds including 4-hydroxy-2-oxovalerate. This insight is valuable for understanding bacterial degradation processes (Dagley & Gibson, 1965).

Protein Binding Studies

  • Binding of branched-chain 2-oxo acids, such as 4-methyl-2-oxovalerate, to proteins like bovine serum albumin has been studied. These findings are significant for understanding metabolic processes and protein interactions (Livesey & Lund, 1982).

Intercellular Metabolic Pathways

  • Sodium 4-methyl-2-oxovalerate plays a role in the unique intercellular pathway of leucine catabolism in rat spermatogenic epithelium, highlighting its importance in biological systems (Grootegoed, Jansen, & van der Molen, 1985).

Biocatalysis and Enzymatic Reactions

  • The enzyme SgvM from Streptomyces griseoviridis can catalyze the (di)methylation of various substrates, including 4-methyl-2-oxovalerate. This property can be utilized in asymmetric biocatalytic C-alkylation reactions, demonstrating its potential in organic synthesis (Sommer-Kamann et al., 2017).

Safety And Hazards

Sodium 4-methyl-2-oxovalerate is harmful if swallowed and causes serious eye damage . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

sodium;4-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAZKRLPPMQEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

816-66-0 (Parent)
Record name Sodium 4-methyl-2-oxovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70196363
Record name Sodium 4-methyl-2-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; slight fruity aroma
Record name 4-Methyl-2-oxopentanoic acid, sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1470/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 4-Methyl-2-oxopentanoic acid, sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1470/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Sodium 4-methyl-2-oxovalerate

CAS RN

4502-00-5
Record name Sodium 4-methyl-2-oxovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-methyl-2-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-methyl-2-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 4-METHYL-2-OXOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815X976CPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
G Livesey - Biochemical Journal, 1983 - portlandpress.com
… from L-[ 1-14Clleucine (The Radiochemical Centre, Amersham, Bucks., UK) with 99% radiochemical purity (Livesey & Lund, 1982) and diluted with sodium 4-methyl-2-oxovalerate from …
Number of citations: 8 portlandpress.com
TN Stekhanova, AL Rakitin, AV Mardanov… - Enzyme and microbial …, 2017 - Elsevier
… The effect of the temperature on transamination of l-alanine and sodium 4-methyl-2-oxovalerate was investigated in 50 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl in the …
Number of citations: 19 www.sciencedirect.com
KM Boyko, TN Stekhanova, AY Nikolaeva… - Extremophiles, 2016 - Springer
… in the temperature range from 45 to 95 C was examined in 50 mM phosphate buffer, pH 7.9, supplemented with 100 mM NaCl, 20 mM l-Ala, and 10 mM sodium 4-methyl-2-oxovalerate …
Number of citations: 29 link.springer.com
RJ Mishur, M Khan, E Munkácsy, L Sharma… - Aging cell, 2016 - Wiley Online Library
Disruption of mitochondrial respiration in the nematode Caenorhabditis elegans can extend lifespan. We previously showed that long‐lived respiratory mutants generate elevated …
Number of citations: 53 onlinelibrary.wiley.com
T Jiang, Y Xu, X Sun, Z Zheng, J Ouyang - Protein expression and …, 2014 - Elsevier
… Moreover, the enzyme activity of l-nLDH for sodium 4-methyl-2-oxovalerate had been detected barely. A possible explanation is that these pyruvate analogs have the different length …
Number of citations: 22 www.sciencedirect.com
R Wu, R Wilton, ME Cuff, M Endres, G Babnigg… - Protein …, 2017 - Wiley Online Library
… The compounds used in ligand screening, cytosine, ectoine, sodium 4-methyl-2-oxovalerate (ketoleucine), 2-oxovaleric acid, sodium 2-oxobutyrate, sodium pyruvate, glycine betaine, N,…
Number of citations: 1 onlinelibrary.wiley.com
SI Brody, JA Buonomo, MO Orimoloye, Z Jia… - …, 2023 - Wiley Online Library
… In brief, a reaction mixture containing NADH, ammonium chloride, and MtIlvE was added to varying concentrations of sodium 4-methyl-2-oxovalerate in phosphate-buffered saline. The …
E Gondáš, A Kráľová Trančíková, E Baranovičová… - Cancers, 2022 - mdpi.com
… All chemicals, namely leucine, l-[ 13 C 6 , 15 N]leucine, sodium 4-methyl-2-oxovalerate, sodium 2-oxoisocaproate, and citric acid, were purchased from (Sigma St. Louis, MO, USA). …
Number of citations: 8 www.mdpi.com
RS Jansen, L Mandyoli, R Hughes… - Nature …, 2020 - nature.com
… enzymes (1 µM) were incubated with 10 mM keto acid (sodium 3-methyl-2-oxobutyrate (keto-Val), (±)-3-methyl-2-oxovaleric acid sodium salt (keto-Ile), sodium 4-methyl-2-oxovalerate (…
Number of citations: 46 www.nature.com
A Mookherjee, P Bera, A Mitra, MK Maiti - Microbial ecology, 2018 - Springer
… Leucine and its precursor α-ketoisocaproic acid (sodium 4-methyl-2-oxovalerate) were fed separately to enhance the quantity of 3-methyl-1-butanol and isopentyl acetate, respectively. …
Number of citations: 25 link.springer.com

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